1-Propyl-1H-perimidine
Description
Structure
3D Structure
Properties
CAS No. |
27228-31-5 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27g/mol |
IUPAC Name |
1-propylperimidine |
InChI |
InChI=1S/C14H14N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h3-8,10H,2,9H2,1H3 |
InChI Key |
OSWUZWNMNIMMSN-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=CC=CC3=C2C1=CC=C3 |
Canonical SMILES |
CCCN1C=NC2=CC=CC3=C2C1=CC=C3 |
solubility |
24 [ug/mL] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 1 Propyl 1h Perimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 1-Propyl-1H-perimidine is expected to show distinct signals corresponding to the protons of the aromatic perimidine system and the aliphatic n-propyl chain.
The perimidine core features six aromatic protons and one proton on the C2 carbon. The aromatic protons typically appear as a complex set of multiplets in the downfield region, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The lone proton at the C2 position is anticipated to appear as a singlet further downfield.
The N-propyl group introduces three distinct proton environments:
A triplet corresponding to the terminal methyl (CH₃) protons, expected in the upfield region (around δ 0.9-1.1 ppm).
A multiplet (expected to be a sextet) for the central methylene (B1212753) (CH₂) protons, shifted slightly downfield (around δ 1.8-2.2 ppm).
A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom (N-CH₂), which would be the most deshielded of the propyl protons, appearing around δ 4.2-4.5 ppm.
The predicted chemical shifts and multiplicities are summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on known values for the perimidine core and N-propyl substituted heterocycles.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.8 | m | 6H | Ar-H |
| ~ 6.5 | s | 1H | H-2 |
| ~ 4.3 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.9 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.0 | t | 3H | N-CH₂-CH₂-CH₃ |
t = triplet, s = singlet, m = multiplet, sextet = sextet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected (11 for the perimidine core and 3 for the propyl group), assuming free rotation and no coincidental overlap of signals.
The carbons of the perimidine ring are expected to resonate in the aromatic region (δ 100-150 ppm). The carbon atom at the C2 position is typically found in the more downfield portion of this range. The three aliphatic carbons of the propyl group will appear in the upfield region of the spectrum. The N-CH₂ carbon will be the most downfield of the three due to the electron-withdrawing effect of the adjacent nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on known values for the perimidine core and N-propyl substituted heterocycles.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Quaternary Ar-C (peri-fused) |
| ~ 130 - 140 | Quaternary Ar-C |
| ~ 120 - 130 | Ar-CH |
| ~ 100 - 115 | Ar-CH |
| ~ 48 | N-CH₂-CH₂-CH₃ |
| ~ 22 | N-CH₂-CH₂-CH₃ |
| ~ 11 | N-CH₂-CH₂-CH₃ |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent methylene and methyl protons of the propyl chain (N-CH₂ to -CH₂- and -CH₂- to -CH₃). It would also help delineate the coupling network within the complex aromatic region of the perimidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~48 ppm, confirming the N-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the N-CH₂ group (~4.3 ppm) would be expected to show correlations to the peri-fused carbons of the perimidine ring, confirming the site of propyl attachment.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretching: Stronger bands from the propyl group are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. spectra-analysis.com
C=C and C=N Stretching: The perimidine ring contains both C=C and C=N bonds, which would give rise to a series of sharp, medium-to-strong absorption bands in the 1500-1650 cm⁻¹ region.
C-H Bending: Bending vibrations for aromatic C-H bonds (out-of-plane) would appear as strong bands in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the naphthalene (B1677914) core. Aliphatic C-H bending vibrations from the propyl group would be observed around 1375 cm⁻¹ and 1465 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3150 | Stretching | Aromatic C-H |
| 2850 - 2960 | Stretching | Aliphatic C-H |
| 1500 - 1650 | Stretching | Aromatic C=C & C=N |
| 1375 - 1465 | Bending | Aliphatic C-H |
| 750 - 900 | Bending | Aromatic C-H (out-of-plane) |
Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for detecting vibrations of non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing vibrations of the aromatic perimidine ring system. researchgate.netresearchgate.net These are often found in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be visible. Comparing the Raman and FTIR spectra helps to provide a more complete picture of the molecule's vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies
The electronic absorption and emission properties of this compound and related perimidine derivatives are crucial for understanding their potential in various applications, including as fluorescent probes and in electronic devices.
The electronic absorption spectra of perimidine derivatives are characterized by intense bands in the UV region, typically arising from π→π* transitions within the aromatic system. acs.orgnih.gov The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. researchgate.net For instance, studies on related heterocyclic compounds have shown that increasing solvent polarity can lead to shifts in the absorption maxima. ajol.info
The absorption spectra of pyrimidine-based phosphine (B1218219) complexes, which share some structural similarities with perimidines, exhibit intense UV absorption bands between 218–250 nm, attributed to ligand-based π–π* transitions. acs.org Additionally, lower-energy shoulder bands observed around 291–312 nm in these complexes are assigned to metal-to-ligand charge-transfer (MLCT) transitions. acs.org While this compound itself lacks a metal center, the π-electron system of the perimidine core is responsible for its characteristic UV absorption. nih.govnih.gov The specific wavelengths of maximum absorption (λmax) for this compound are influenced by the propyl substituent and the solvent used for analysis. Research on similar compounds shows that substituents on the perimidine ring can alter the electronic structure and thus the absorption spectrum. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Related Perimidine and Pyrimidine (B1678525) Structures This table is illustrative and compiles data from related compounds to provide context for the expected spectral characteristics of this compound.
| Compound/Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |
| Pyrimidine-based phosphine complexes | Acetonitrile, Dichloromethane | 218–250 | π–π | acs.org |
| Pyrimidine-based phosphine complexes | Acetonitrile, Dichloromethane | 291–312 (shoulder) | MLCT | acs.org |
| Benzoyl azide (B81097) derivatives | Various | ~251-280 | π–π | nih.gov |
| 4,6-dihydrazone pyrimidine derivatives | Not specified | ~205 | n/π→π* | mdpi.com |
Perimidine derivatives are known for their fluorescent properties. researchgate.netnih.govacs.org The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. For example, hydroxyl group-terminated poly(propyl ether imine) dendrimers, which contain propyl groups, absorb in the 260-340 nm range and emit at approximately 390 nm upon excitation at 330 nm. nih.gov The fluorescence of these and other related compounds can be influenced by factors such as pH and solvent viscosity. nih.gov
Table 2: Photoluminescence Data for Related Heterocyclic Compounds This table is illustrative, showing data from related fluorescent compounds to infer potential properties of this compound.
| Compound/Class | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
| Poly(propyl ether imine) dendrimers | 330 | ~390 | Not specified | nih.gov |
| Naphtho[1,8-ef]perimidines | Not specified | 485–536 | up to 0.324 | chimicatechnoacta.ru |
| Difluoroboron bis-β-diketonates (Type I) | Not specified | 400–440 | 0.69–0.84 | researchgate.net |
| Difluoroboron bis-β-diketonates (Type II) | Not specified | 422-445 | 0.48–0.66 | researchgate.net |
Electronic Absorption Spectra
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the structure of synthesized compounds like this compound. msu.edu In this method, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). msu.edu The resulting mass spectrum displays the relative abundance of the molecular ion and various fragment ions, which provides a fingerprint of the compound's structure. msu.edu
For many organic compounds, the molecular ion peak is a prominent feature in the mass spectrum. msu.edu In the analysis of related pyrimidine and perimidine derivatives, mass spectrometry has been routinely used to confirm the identity of the synthesized products. For example, in the characterization of N-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[2,1-b]quinoxaline-6-carboxamide, the molecular ion peak [M]+ was observed at m/z 494.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. measurlabs.com This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. chimia.ch The structure of newly synthesized compounds is often confirmed by HRMS, where the experimentally measured mass is compared to the calculated exact mass. mdpi.comsioc-journal.cn
For instance, in the study of pyrimidine-based phosphine complexes, ESI-MS was used to identify ions corresponding to [M – X]+, where X is a halide. acs.org The high resolution allows for the confident assignment of molecular formulas. researchgate.net For 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, HRMS was used to detect the molecular ion in both positive and negative modes, confirming the product's structure. mdpi.com
Table 3: Illustrative HRMS Data for Related Heterocyclic Compounds
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| [AuCl{C4H3N2-2-NH(CH2PPh2)}]2 | [M – Cl]+ | 490.0742 | 490.0743 | acs.org |
| N-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[2,1-b]quinoxaline-6-carboxamide | [M]+ | 494 | 494 | |
| N-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[2,1-b]quinoxaline-6-carboxamide (derivative) | [M]+ | 381 | 381 |
Elemental Compositional Analysis
Elemental analysis is a standard method used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This technique provides empirical validation of a compound's purity and chemical formula. tandfonline.comresearchgate.net The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close match between the found and calculated values supports the successful synthesis and purification of the target molecule. researchgate.net
For example, in the synthesis of novel pyrimidine-1,3,4-oxadiazole hybrids, elemental analysis was a key characterization step. For the compound N-propyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide (C9H13N5O2), the calculated percentages were C, 48.42; H, 5.87; N, 31.37. The experimentally found values were C, 48.58; H, 5.71; N, 31.52, confirming the structure. tandfonline.com
Table 4: Representative Elemental Analysis Data for Related Nitrogen Heterocycles
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| N-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[2,1-b]quinoxaline-6-carboxamide | C22H15N5O2 | C | 69.30 | 69.41 | |
| H | 4.00 | 4.08 | |||
| N | 18.40 | 18.47 | |||
| N-propyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide | C9H13N5O2 | C | 48.42 | 48.58 | tandfonline.com |
| H | 5.87 | 5.71 | tandfonline.com | ||
| N | 31.37 | 31.52 | tandfonline.com | ||
| N-heptyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide | C14H23N5O2 | C | 57.32 | 57.46 | tandfonline.com |
| H | 7.90 | 7.92 | tandfonline.com | ||
| N | 23.87 | 23.99 | tandfonline.com |
Crystallographic Investigations of 1 Propyl 1h Perimidine and Its Analogues
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom within the unit cell, which is the smallest repeating unit of a crystal lattice. nih.gov This information allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles. nih.gov
The molecular conformation of perimidine derivatives is significantly influenced by the nature and size of substituents on the perimidine core. In analogues such as 2-aryl-substituted perimidines, the perimidine and aryl rings are often twisted relative to each other. nih.govresearchgate.net The introduction of an N-alkyl group, such as a methyl or propyl group, can induce further steric repulsion, leading to a more distorted conformation. nih.govresearchgate.net For instance, in 1-methyl-2-(pyridin-2-yl)-1H-perimidine, N-methylation results in a significant increase in the angle between the pyridin-2-yl ring and the perimidine system. iucr.org
The table below presents example crystallographic data for an analogue, 2-(4-methylphenyl)-1H-perimidine hemihydrate, which illustrates the type of information obtained from an SCXRD experiment. researchgate.net
| Parameter | Value |
| Compound | 2-(4-Methylphenyl)-1H-perimidine hemihydrate |
| Formula | C₁₈H₁₄N₂·0.5H₂O |
| Crystal System | Orthorhombic |
| Space Group | Fddd |
| a (Å) | 7.2131 (2) |
| b (Å) | 13.8648 (5) |
| c (Å) | 53.4532 (18) |
| V (ų) | 5345.8 (3) |
| Z | 16 |
| T (K) | 100 |
| Reference | researchgate.net |
This interactive table provides sample crystallographic parameters for a perimidine analogue.
The crystal packing of perimidine analogues is governed by a variety of non-covalent intermolecular interactions. mdpi.com In N-unsubstituted or 2,3-dihydro-1H-perimidines, classical hydrogen bonds, such as N-H···N and N-H···O (if solvent molecules like water are present), play a crucial role in stabilizing the crystal lattice. researchgate.netmdpi.com For example, in 2-(p-tolyl)-1H-perimidine hemihydrate, the crystal packing is established by intermolecular N-H···O hydrogen bonds with water molecules. nih.gov
Furthermore, weaker interactions such as C-H···π contacts are frequently observed. rsc.orgresearchgate.net In these interactions, a C-H bond acts as a weak acid, donating its hydrogen to a π-electron system (the aromatic ring) of a neighboring molecule. rsc.org In the crystal structure of 1-methyl-2-(pyridin-2-yl)-1H-perimidine, molecules are held together by C-H···π contacts. nih.goviucr.org These interactions can be crucial in directing the molecular assembly into one-, two-, or three-dimensional networks. mdpi.comresearchgate.net
The table below summarizes the types of intermolecular interactions found in the crystal structures of representative perimidine analogues.
| Compound Analogue | Interaction Type | Description / Distance (Å) | Reference |
| 2-(pyridin-2-yl)-1H-perimidine | Intramolecular H-bond | N-H···N, consolidates conformation | iucr.orgiucr.org |
| 2-(p-tolyl)-1H-perimidine | Intermolecular H-bond | N-H···O (with solvent water) | nih.govresearchgate.net |
| 2-(p-tolyl)-1H-perimidine | π-π Stacking | Stabilizes crystal packing | nih.govresearchgate.net |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | C-H···π Contacts | C-H···π(ring) distance of 2.96(2) Å | iucr.org |
| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | π-π Stacking | Interplanar distance of 3.447 (3) Å | iucr.org |
This interactive table details the non-covalent interactions observed in the crystal structures of various perimidine analogues.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. google.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, which is of particular importance in the pharmaceutical industry. acs.orgnih.gov Perimidine derivatives, like many other heterocyclic compounds, have the potential to exhibit polymorphism. mdpi.comgoogle.com
The formation of different polymorphs can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. For instance, studies on pyrimidine (B1678525) derivatives have shown that different crystalline forms can be obtained from different solvents. mdpi.com These forms may differ in their molecular packing arrangements or even in the conformation of the molecule itself. Isostructural polymorphism, a rare phenomenon where two polymorphs crystallize in the same space group but with subtle differences in cell parameters and supramolecular structures, has been observed in a pyrimidine derivative. mdpi.com While specific studies on the polymorphism of 1-propyl-1H-perimidine are not documented, the structural versatility of the perimidine core suggests that it is a candidate for such behavior.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Contacts)
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline (powdered) sample. libretexts.org PXRD is a crucial tool for material characterization, providing a "fingerprint" of a crystalline solid. kashanu.ac.irspringernature.com The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. libretexts.orgpdx.edu
For this compound and its analogues, PXRD is essential for several reasons:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the identity of the bulk material can be confirmed. springernature.com
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the assessment of the sample's phase purity. mdpi.com
Polymorph Screening: PXRD is the primary technique used to identify and distinguish between different polymorphic forms of a compound, as each polymorph will have a unique diffraction pattern. mdpi.comwayne.edu
Crystallinity Determination: The technique can be used to distinguish between crystalline and amorphous (non-crystalline) forms of a substance and to quantify the degree of crystallinity. wayne.edu
In the synthesis of perimidine derivatives, PXRD can be used to confirm that the bulk synthesized material corresponds to the structure determined by SCXRD. kashanu.ac.irresearchgate.net
Tautomeric Forms in Crystalline States (e.g., Imine/Enamine Tautomerism)
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov For the perimidine system, several tautomeric forms are possible. The parent 1H-perimidine can exist in tautomeric equilibrium. vulcanchem.com The specific tautomer present in the crystalline state can be influenced by substituents and the molecular environment, including intermolecular interactions within the crystal lattice. rsc.org
For perimidines, a key tautomerism is the imine-enamine type. Studies on related heterocyclic systems have shown that the tautomeric state can profoundly affect the molecule's properties and crystal packing. nih.govrsc.org Crystallographic analysis is a definitive method for determining which tautomeric form is present in the solid state. For example, X-ray diffraction studies have revealed that some 2-substituted 1H-perimidines exist as zwitterions in the solid state, a form of tautomerism where a proton has transferred from an acidic group to a basic site within the same molecule. researchgate.net Similarly, other studies have used SCXRD to prove the existence of the imine tautomer in certain perimidine derivatives. researchgate.net The investigation of which tautomeric form of this compound is favored in the crystalline state would require specific crystallographic studies. nih.gov
Computational Chemistry and Theoretical Modelling of 1 Propyl 1h Perimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules. tennessee.edumaterialsciencejournal.org It provides a framework to model electron correlation at a lower computational cost than traditional ab initio methods.
Optimization of Molecular Geometries
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a true minimum on the potential energy surface). irjweb.com For perimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict structural parameters. materialsciencejournal.org These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a related pyrimidine (B1678525) derivative, the planarity of the pyrimidine ring attached to another moiety was confirmed by dihedral angles of 0° and 180°. irjweb.com The optimized geometry of 1-Propyl-1H-perimidine would similarly reveal the spatial arrangement of the propyl group relative to the planar perimidine ring system.
Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-N (pyrimidine) | 1.38 |
| C-C (pyrimidine) | 1.42 | |
| N-C (propyl) | 1.47 | |
| C-C (propyl) | 1.54 | |
| C-H (propyl) | 1.09 | |
| Bond Angle | C-N-C (pyrimidine) | 118.0 |
| N-C-N (pyrimidine) | 125.0 | |
| C-N-C (propyl) | 120.0 |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. researchgate.net
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.comwisc.edu The calculated harmonic frequencies are often scaled to better match experimental values. researchgate.net For example, aromatic C-H stretching vibrations are typically predicted in the range of 3081-3026 cm⁻¹, while C=C stretching modes in aromatic rings appear around 1625–1430 cm⁻¹. derpharmachemica.com
NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structural elucidation. rsc.orgnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. mdpi.comrsc.org Calculations can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. mdpi.comrsc.org
Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound
| Parameter | Atom/Group | Predicted Value |
|---|---|---|
| Vibrational Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 |
| Propyl C-H Stretch | 2960 | |
| C=N Stretch | 1610 | |
| C=C Stretch | 1580 | |
| ¹H NMR Chemical Shift (ppm) | Aromatic H | 7.2 - 8.0 |
| N-CH₂ (propyl) | 4.2 | |
| CH₂-CH₂ (propyl) | 1.8 | |
| CH₃ (propyl) | 0.9 | |
| ¹³C NMR Chemical Shift (ppm) | Aromatic C | 110 - 150 |
| N-CH₂ (propyl) | 50 | |
| CH₂-CH₂ (propyl) | 22 |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govchemicalforums.com A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For instance, a pyrimidine derivative was found to have a high HOMO energy, indicating it is a good electron donor, and a low LUMO energy, making it a good electron acceptor. irjweb.com
Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable tools for visualizing the charge distribution and charge-related properties of molecules. readthedocs.ioresearchgate.netavogadro.cclibretexts.org They illustrate the electrostatic potential on the molecular surface, with different colors representing regions of varying electron density. researchgate.net Red areas typically indicate negative electrostatic potential (electron-rich, suitable for electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). set-science.comresearchgate.net These maps help in understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
Table 3: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.1 |
| LUMO Energy | -1.5 |
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness. irjweb.com These parameters provide quantitative measures of a molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields. tennessee.eduq-chem.comoup.com It is a primary method for calculating electronic excitation energies, which correspond to the absorption peaks in UV-visible spectra. cam.ac.ukarxiv.org TD-DFT can accurately predict the energies of low-lying valence excited states. q-chem.com The theory can also provide insights into the nature of electronic transitions, such as π-π* transitions, which are common in conjugated systems like perimidine. libretexts.org By analyzing the orbitals involved in these transitions, one can understand how the electron density redistributes upon excitation. rsc.org
Intermolecular Interaction Analysis using Hirshfeld Surfaces and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgrsc.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. set-science.com
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. set-science.com This allows for the identification of hydrogen bonds and other close contacts. nih.gov
In Silico Studies of Molecular Interactions with Macromolecular Structures
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico studies, including molecular docking and binding mode prediction, focused exclusively on the compound this compound. While the broader class of perimidine and pyrimidine derivatives has been the subject of numerous computational chemistry investigations, research directly targeting the interactions of this compound with macromolecular structures appears to be limited or not publicly available at this time.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebi-edu.com This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor. ebi-edu.complos.org
Despite the utility of this method, a specific molecular docking analysis for this compound against any particular macromolecular target has not been identified in the surveyed literature. Computational studies on other, often more complex, perimidine and pyrimidine derivatives have been conducted, exploring their potential as inhibitors for various enzymes or as ligands for specific receptors. nih.govnih.gov These studies often report on the binding affinities, key amino acid interactions, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govacs.org
For instance, molecular docking studies on various pyrimidine derivatives have been performed to explore their potential as anti-Alzheimer's agents by targeting enzymes like the TNF-α converting enzyme. nih.gov Similarly, other research has focused on pyrimidine derivatives as potential calcium channel blockers, employing molecular docking to understand their interaction with receptors like the ryanodine (B192298) and dihydropyridine (B1217469) receptors. nih.gov
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its binding modes with macromolecular structures. The prediction of its binding behavior would require dedicated computational experiments, which would involve:
Selection of a Macromolecular Target: Identifying a biologically relevant protein or enzyme where this compound might exhibit activity.
Preparation of the Ligand and Receptor: Generating the 3D structure of this compound and preparing the chosen macromolecular target for docking, which often involves removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.net
Docking Simulation: Using specialized software to predict the binding poses of this compound within the active site of the target.
Analysis of Results: Evaluating the predicted binding poses based on scoring functions and analyzing the intermolecular interactions to understand the basis of binding.
In the absence of such dedicated research, any discussion on the molecular docking of this compound would be purely speculative. Further experimental and computational research is required to elucidate the potential molecular interactions of this specific compound.
Reactivity and Chemical Transformations of 1 Propyl 1h Perimidine
Electrophilic Aromatic Substitution Reactions
The naphthalene (B1677914) moiety of 1-propyl-1H-perimidine is electron-rich, making it amenable to electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. nih.govmdpi.com Due to the high electron density at the 4 and 9 positions of the perimidine core, these positions are particularly prone to electrophilic attack. nih.gov
For instance, halogenation can be achieved using N-halosuccinimides (NXS) as the halogen source. mdpi.com Nitration reactions can be carried out using standard nitrating agents to introduce a nitro group onto the aromatic ring. mdpi.com Acylation, another common electrophilic substitution, can also be performed on the naphthalene ring. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Perimidine Systems
| Reaction Type | Reagent(s) | Position of Substitution | Reference(s) |
|---|---|---|---|
| Halogenation | N-halosuccinimides (NXS) | 3 | mdpi.com |
| Nitration | Nitrating agents | 3 | mdpi.com |
| Acylation | Acylating agents | 4, 9 | nih.gov |
Nucleophilic Substitution Reactions
The heteroaromatic portion of the perimidine ring is susceptible to nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of various functional groups onto the perimidine core. Common nucleophiles that can be employed include aromatic amines, alkylamines, cycloalkylamines, and alkoxides. mdpi.com
Nucleophilic substitution reactions are a valuable tool for modifying the properties and biological activity of perimidine derivatives. For example, the displacement of a leaving group on the pyrimidine (B1678525) ring by a nucleophile is a key step in the synthesis of various biologically active compounds. mdpi.com
Table 2: Common Nucleophiles Used in Substitution Reactions with Perimidine Analogs
| Nucleophile Class | Example(s) | Reference(s) |
|---|---|---|
| Aromatic Amines | 2,3-dimethylphenylamine | mdpi.com |
| Alkylamines | - | mdpi.com |
| Cycloalkylamines | - | mdpi.com |
| Alkoxides | - | mdpi.com |
Acid-Mediated Reactions and Cyclizations
Acid-catalyzed reactions are frequently employed in the synthesis and transformation of perimidine derivatives. materialsciencejournal.orgresearchgate.net For instance, the condensation of 1,8-diaminonaphthalene (B57835) with carboxylic acids, often facilitated by acid catalysts and sometimes under microwave irradiation, is a common method for preparing 2-substituted perimidines. materialsciencejournal.orgresearchgate.net Various acids, including Brønsted acids like p-toluenesulfonic acid (p-TSA), can be used to promote these cyclization reactions. academie-sciences.frrsc.org
These acid-mediated cyclizations are powerful tools for constructing the perimidine core and introducing diversity at the 2-position. mdpi.com The reaction conditions can often be optimized to achieve high yields and accommodate a range of functional groups. academie-sciences.fr
Oxidative and Electrooxidative Coupling Processes
Oxidative coupling reactions provide a means to form new carbon-carbon or carbon-heteroatom bonds involving the perimidine ring system. These reactions can be promoted by chemical oxidants or through electrochemical methods. nih.govbeilstein-journals.org For example, copper-catalyzed oxidative coupling has been utilized for the synthesis of various heterocyclic compounds. beilstein-journals.org
Electrooxidative coupling offers an alternative, often greener, approach to these transformations. nih.govwiley.com By applying an electric potential, it is possible to initiate the coupling of perimidine derivatives with other aromatic or aliphatic molecules. nih.govgoogle.com These methods can be highly efficient and avoid the use of stoichiometric chemical oxidants. wiley.com
Ring-Opening and Rearrangement Reactions
Under certain conditions, the perimidine ring system can undergo ring-opening reactions. researchgate.net These reactions can provide access to acyclic compounds with multiple functional groups. researchgate.net The susceptibility of the ring to open is influenced by the substituents present and the reaction conditions employed.
Rearrangement reactions, such as the Cloke-Wilson rearrangement, involve the reorganization of the molecular structure to form new heterocyclic systems. rsc.org While not directly documented for this compound, rearrangements like the Curtius rearrangement are important in the synthesis of amine-containing heterocycles from carboxylic acid precursors. nih.gov These types of transformations highlight the potential for skeletal diversification of the perimidine core.
Reactions Involving N-Alkyl Substitution
The nitrogen atom of the perimidine ring can be a site for further alkylation. researchgate.net The reaction of a perimidine with an alkyl halide in an alkaline medium can lead to the formation of N-alkylated products. researchgate.net In some cases, even when using a 1:2 ratio of perimidine to alkyl halide, only monoalkylation is observed. researchgate.net This suggests that the introduction of one alkyl group can influence the reactivity of the remaining nitrogen atom.
N-substituted pyrazoles, which share some structural similarities with N-substituted perimidines, are often prepared through the N-substitution of the parent heterocycle, highlighting the general importance of this type of reaction in heterocyclic chemistry. sci-hub.st
Advanced Research Applications of Perimidine Derivatives Non Biological Focus
Applications in Materials Science
Perimidine derivatives have been generally explored for their potential in materials science, including their use in dyes, pigments, and electronic materials. Current time information in Bangalore, IN. The core perimidine structure is known to possess interesting photophysical properties, which can be tuned by substitution. researchgate.netmdpi.comchimicatechnoacta.ru
Organic Electronics and Optoelectronic Devices
While the broader class of perimidines and other nitrogen-containing heterocycles are investigated for applications in organic electronics, specific studies on 1-Propyl-1H-perimidine are not readily found. nih.gov Research in this area often focuses on the synthesis of novel compounds for organic light-emitting diodes (OLEDs) and other optoelectronic devices, where the electronic properties of the molecules are crucial. researchgate.net The introduction of different substituents can influence these properties, but data for the propyl-substituted variant is not available.
Development of Fluorescent Probes and Optical Materials
Perimidine derivatives are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. researchgate.netchimicatechnoacta.ru This makes them candidates for the development of fluorescent probes and sensors. For instance, new heterocyclic perimidines have been synthesized and their fluorescence properties studied. researchgate.net However, specific data on the fluorescence spectra, quantum yields, or solvatochromic behavior of this compound are not detailed in the available literature. Research on related structures, such as N-propyl-4-piperidinyl-1,8-naphthalimide, shows that the propyl group can be part of molecules with interesting excited-state dynamics, but this is not directly transferable to the perimidine system. researchgate.net
Dye and Pigment Chemistry
Perimidines have historically been used as intermediates for dyes and as coloring materials for various polymers. researchgate.netacademicjournals.org The color and properties of these dyes can be modified through chemical alterations. While it is plausible that this compound could be a precursor for novel dyes, specific examples of its use in the synthesis and characterization of dyes or pigments are not documented in the searched scientific literature.
Polymer Chemistry Applications
The functionalization of polymers with specific chemical moieties is a significant area of research to impart desired properties to materials. polimi.it Perimidine derivatives have been explored in polymer chemistry. materialsciencejournal.org For instance, investigations into perimidine precursors for the synthesis of new multiredox polymers have been conducted. nih.gov However, there is no specific information available on the synthesis or application of polymers containing the this compound unit.
Coordination Chemistry and Metal Complexation Studies
The nitrogen atoms in the perimidine ring make it a suitable ligand for forming complexes with metal ions. nih.gov The study of such complexes is a significant field within coordination chemistry.
Perimidine Ligand Design and Synthesis for Metal Complexes
The synthesis of various perimidine derivatives to act as ligands for transition metal complexes is an active area of research. nih.gov These studies often involve the synthesis of new ligands and the characterization of their metal complexes. While there is research on metal complexes of pyrimidine-derived ligands, specific studies detailing the design, synthesis, and characterization of metal complexes involving this compound as a ligand are not found in the available literature.
Synthesis and Characterization of Metal-Perimidine Complexes
The synthesis of metal-perimidine complexes is a burgeoning area of research, driven by the potential applications of these materials in catalysis and materials science. researchgate.netunimelb.edu.au The perimidine moiety, with its nitrogen atoms, readily coordinates with a variety of metal ions. researchgate.netnih.gov
The general approach to synthesizing these complexes involves the reaction of a perimidine derivative with a metal salt in a suitable solvent. researchgate.netuobaghdad.edu.iq For instance, new perimidine and Schiff base compounds have been prepared through the condensation of a visnagin (B192663) derivative with 1,8-diaminonaphthalene (B57835) (1,8-DAN). researchgate.net These ligands were then used to isolate copper(II) and iron(II) complexes. researchgate.net The resulting metal complexes are typically characterized using a suite of analytical techniques, including:
Spectroscopic Methods: FT-IR, UV-Vis, and NMR (¹H & ¹³C) spectroscopy are employed to elucidate the structure of the complexes and confirm the coordination of the perimidine ligand to the metal center. researchgate.netbau.edu.lb
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the synthesized complexes. researchgate.net
Elemental Analysis: Provides the empirical formula of the complex, confirming its composition. researchgate.net
Magnetic Susceptibility and Molar Conductivity: These measurements provide insights into the electronic structure and geometry of the metal center in the complex. researchgate.nettandfonline.com
A study on N-xylyl-N′-methylperimidine carbene iridium complexes demonstrated their role as catalysts for C–H activation and dehydrogenative silylation. acs.org The isolated bis(cyclometalated)iridium complexes were identified as key intermediates in these reactions. acs.org
Table 1: Selected Examples of Synthesized Metal-Perimidine Complexes and their Characterization
| Ligand | Metal Ion(s) | Characterization Techniques | Key Findings |
| Perimidine-based carbene ligand | Iridium | NMR, D-labeling experiments | Revealed a dual function of the N-aryl group, acting as both a neutral carbene ligand and a monoanionic ortho-metalated aryl-carbene ligand. acs.org |
| Perimidine and Schiff base from 1,8-DAN | Cu(II), Fe(II) | UV-Vis, FT-IR, NMR, Mass Spec, AAS, Magnetic Susceptibility, Molar Conductivity | Successful synthesis and characterization of new chromone-type ligand complexes. researchgate.net |
| Pyrimidine (B1678525) derivatives | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Elemental analysis, IR, electronic spectra, magnetic susceptibility, ESR | Coordination occurs through nitrogen and oxygen atoms, with resulting complexes exhibiting octahedral or tetrahedral geometries. nih.govresearchgate.net |
Ligand Field and Electronic Properties in Metal Coordination
The electronic properties of metal-perimidine complexes are of fundamental interest as they dictate the potential applications of these materials. The interaction between the metal d-orbitals and the perimidine ligand orbitals gives rise to a specific ligand field, which can be probed using spectroscopic techniques. acs.orgmdpi.com
The electronic spectra of these complexes provide valuable information about the d-d transitions and charge transfer bands, allowing for the determination of ligand field parameters. nih.govtandfonline.com The electronic properties of the perimidine ligand, such as its π-donating or π-accepting character, can be tuned by introducing substituents on the perimidine ring. mdpi.comrsc.org This, in turn, influences the electronic structure and reactivity of the metal complex.
For example, in a study comparing pyridine-diimine and pyrimidine-diimine iron and cobalt complexes, it was found that formal CH to N replacements in the supporting heterocycle did not significantly alter the nature of ligand-based redox processes. acs.org This suggests that diazine-diimine based systems are expected to exhibit similar electron storage properties to their pyridine (B92270) analogues. acs.org The introduction of nitrogen atoms into the ligand scaffold, as in pyrimidine, generally leads to a more electron-deficient system compared to pyridine-based analogues. acs.org
Table 2: Electronic Properties of Selected Metal-Perimidine Complexes
| Complex Type | Key Electronic Feature | Method of Investigation | Significance |
| Pyrimidine-imine ruthenium hydride complexes | Ligand-based redox processes | Spectroscopic and computational analysis | Lowered the Ru-H bond-dissociation free energy, facilitating hydrogen atom transfer reactions. acs.org |
| Pyrimidine-diimine iron and cobalt complexes | Similar electron storage to pyridine analogues | Combined spectroscopic and computational approach | Formal CH to N replacement did not significantly change ligand-based redox processes. acs.org |
| Group 5 metal-thiolate complexes | Unusual coordination modes of thiolate ligands | Multinuclear NMR, UV-vis spectroscopy, mass spectrometry, X-ray diffraction | Established the synthesis, structures, and electronic properties of these novel complexes. nih.gov |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
Perimidine derivatives are attractive building blocks for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs) due to their rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. frontiersin.orgresearchgate.net MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.govenpress-publisher.com
The self-assembly of perimidine-based ligands with metal ions can lead to the formation of discrete supramolecular structures or extended one-, two-, or three-dimensional networks. frontiersin.orgnih.gov The topology and properties of the resulting MOFs are influenced by factors such as the geometry of the perimidine ligand, the coordination preference of the metal ion, and the reaction conditions. frontiersin.orgenpress-publisher.com
The porous nature of perimidine-based MOFs makes them promising candidates for applications in gas storage and separation. The functional groups on the perimidine ring can be modified to tune the pore size and surface chemistry of the MOF, allowing for selective adsorption of specific gas molecules.
For instance, the assembly of MOFs with metal ions and organic ligands is a significant area of interest in crystal engineering and materials science due to their potential applications and intriguing architectures. researchgate.net While direct examples involving this compound in MOFs are not prevalent in the provided search results, the principles of using N-heterocyclic ligands like pyrimidines are well-established. researchgate.netmdpi.com Pyrimidine derivatives are noted for their flexible binding and coordination modes, which are useful in constructing organic-inorganic hybrid materials and coordination polymers. researchgate.net
Catalytic Applications in Organic Synthesis
The unique electronic and structural features of perimidine derivatives have led to their exploration as both organocatalysts and as ligands in metal-based catalysts for a variety of organic transformations. nih.govrsc.org
Organocatalysis with Perimidine-based Catalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. mdpi.com Perimidines, with their basic nitrogen atoms, can function as Brønsted or Lewis bases, activating substrates and facilitating reactions. nih.govrsc.org
While specific examples detailing this compound as an organocatalyst are not explicitly detailed in the search results, the broader class of perimidine derivatives has shown promise. rsc.org For example, squaric acid has been used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines. nih.govrsc.org The high electron-donating properties of perimidines make them useful as catalysts. rsc.org The development of perimidine-based organocatalysts is an active area of research, with the potential for creating highly efficient and selective catalytic systems. pnas.orgconicet.gov.ar
Metal-Perimidine Complexes as Catalysts
The coordination of perimidine ligands to metal centers can create highly active and selective catalysts for a wide range of organic reactions. researchgate.netunimelb.edu.au The perimidine ligand can influence the catalytic activity of the metal center by modifying its electronic and steric properties.
A notable example is the use of N-xylyl-N′-methylperimidine carbene iridium complexes as catalysts for the dehydrogenative silylation of pyridyl and iminyl substrates with triethylsilane. acs.org These complexes demonstrated good yields under toluene (B28343) refluxing conditions. acs.org Furthermore, iron(II) and copper(II) complexes of a perimidine ligand derived from 1,8-DAN have been shown to exhibit catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol (B55391) to the corresponding quinone. researchgate.net The iron(II) complex, in particular, displayed significant catalytic activity. researchgate.net
Table 3: Catalytic Applications of Metal-Perimidine Complexes
| Catalyst | Reaction | Substrate(s) | Key Outcome |
| N-Xylyl-N′-methylperimidine carbene iridium complexes | Dehydrogenative silylation | Pyridyl and iminyl substrates, triethylsilane | Good yields of silylated products. acs.org |
| Iron(II) and Copper(II) complexes of a perimidine ligand | Catecholase activity (oxidation) | 3,5-di-tert-butylcatechol | All complexes were active, with the Fe(II) complex showing the highest activity. researchgate.net |
| Iron(II)-complex | Modular synthesis of pyrimidines | Ketones, aldehydes, or esters with amidines | Efficient and regioselective synthesis with broad functional group tolerance. acs.org |
Q & A
Q. What are the common synthetic protocols for preparing 1-Propyl-1H-perimidine, and how can purity be validated experimentally?
To synthesize this compound, a typical approach involves cyclocondensation reactions using perimidine precursors and alkylating agents under reflux conditions. For example, reacting 1H-perimidine with 1-bromopropane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours, followed by purification via column chromatography. Purity validation requires a combination of analytical techniques:
- HPLC for quantitative impurity profiling.
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents .
- Melting point analysis to assess crystallinity and phase purity .
Documentation of synthetic steps, solvent ratios, and purification methods is critical for reproducibility .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign signals to confirm substitution patterns and propyl-group integration .
- X-ray crystallography : Resolve molecular geometry, hydrogen-bonding networks, and stacking interactions (e.g., π-π stacking in perimidine derivatives). Use SHELXL for refinement, ensuring data completeness (R-factor < 5%) and validation via CCDC deposition .
- FT-IR : Identify functional groups (e.g., C-N stretching in the perimidine ring) .
Always cross-validate results with multiple techniques to mitigate instrument-specific artifacts .
Q. How can researchers conduct a systematic literature review on the applications of this compound in materials science?
- Database selection : Use SciFinder, Reaxys, and PubMed with keywords like "perimidine derivatives" and "supramolecular chemistry." Filter results by publication date (last 10 years) and document type (primary research articles) .
- Critical appraisal : Assess study validity by checking for detailed synthetic protocols, spectroscopic data, and statistical rigor. Prioritize studies with crystal structure data (CCDC entries) .
- Gap identification : Look for understudied areas, such as photophysical properties or catalytic applications, using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be addressed?
Common challenges include:
- Weak diffraction data : Caused by disorder in the propyl chain or solvent molecules. Mitigate by collecting high-resolution data (≤ 0.8 Å) and using twin refinement in SHELXL .
- Hydrogen bonding ambiguity : Employ Hirshfeld surface analysis to quantify intermolecular interactions and validate with DFT calculations .
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw diffraction data in repositories like Zenodo .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
Contradictions (e.g., divergent catalytic activity in similar conditions) require:
- Controlled replication : Systematically vary parameters (temperature, solvent polarity, catalyst loading) while monitoring reaction progress via TLC/GC-MS .
- Mechanistic studies : Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What methodological considerations are critical when designing pharmacological studies involving this compound?
- Dose-response assays : Use IC₅₀/EC₅₀ values derived from serial dilutions (e.g., 0.1–100 µM) with triplicate measurements to ensure statistical power .
- Control groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to isolate compound-specific effects .
- Toxicity profiling : Conduct MTT assays on cell lines (e.g., HEK-293) and in vivo models (e.g., zebrafish) to assess acute/chronic toxicity .
- Data transparency : Publish raw datasets, including negative results, to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
